molecular formula C12H13NO2 B6604109 3-propylindolizine-2-carboxylic acid CAS No. 2408957-94-6

3-propylindolizine-2-carboxylic acid

Cat. No. B6604109
CAS RN: 2408957-94-6
M. Wt: 203.24 g/mol
InChI Key: GBUMVUNFXGTXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylindolizine-2-carboxylic acid (PICA) is a naturally occurring carboxylic acid found in plants and animals. It is a structural analog of indolizidine alkaloids, and is a key intermediate in the synthesis of indolizidine alkaloids. PICA has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and an antioxidant. In addition, PICA has been used as a reagent in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

3-propylindolizine-2-carboxylic acid has been studied for its potential therapeutic applications. Studies have shown that 3-propylindolizine-2-carboxylic acid may have anti-inflammatory and antioxidant properties, and may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases. In addition, 3-propylindolizine-2-carboxylic acid has been studied for its potential applications in cancer treatment. Studies have shown that 3-propylindolizine-2-carboxylic acid can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells.

Mechanism of Action

The exact mechanism of action of 3-propylindolizine-2-carboxylic acid is still not fully understood. However, it is thought that 3-propylindolizine-2-carboxylic acid may act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. In addition, 3-propylindolizine-2-carboxylic acid may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
3-propylindolizine-2-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 3-propylindolizine-2-carboxylic acid can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells. In addition, 3-propylindolizine-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-propylindolizine-2-carboxylic acid is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, 3-propylindolizine-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, 3-propylindolizine-2-carboxylic acid is not as soluble in water as some other compounds, making it difficult to use in certain types of experiments.

Future Directions

The potential therapeutic applications of 3-propylindolizine-2-carboxylic acid are still being explored. Future research should focus on the further elucidation of 3-propylindolizine-2-carboxylic acid’s mechanism of action and its potential therapeutic applications. In addition, further research should be conducted to explore the potential interactions of 3-propylindolizine-2-carboxylic acid with other compounds, as well as its potential applications in other areas, such as drug delivery.

Synthesis Methods

3-propylindolizine-2-carboxylic acid can be synthesized by a variety of methods. One method involves reacting 3-bromopropylindolizine with ethyl chloroformate in the presence of potassium carbonate. This reaction yields 3-propylindolizine-2-carboxylic acid. Another method involves the reaction of 3-bromopropylindolizine with ethyl chloroformate in the presence of sodium hydroxide. This reaction yields 3-propylindolizine-2-carboxylic acid.

properties

IUPAC Name

3-propylindolizine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-5-11-10(12(14)15)8-9-6-3-4-7-13(9)11/h3-4,6-8H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMVUNFXGTXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylindolizine-2-carboxylic acid

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